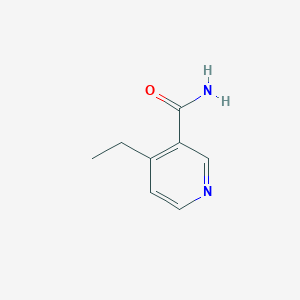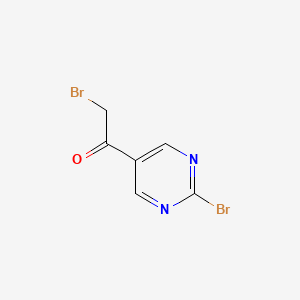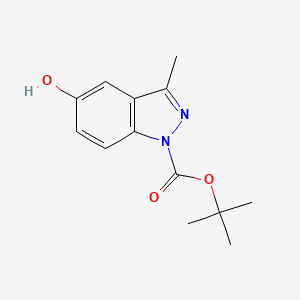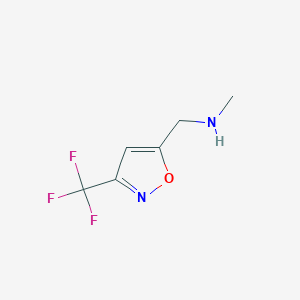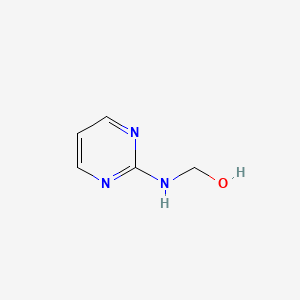
(Pyrimidin-2-ylamino)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyrimidin-2-ylamino)methanol: is an organic compound that features a pyrimidine ring attached to an amino group and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Amination: One common method involves the direct amination of pyrimidine derivatives with methanol under controlled conditions. This reaction typically requires a catalyst such as palladium or copper to facilitate the formation of the C-N bond.
Reductive Amination: Another method involves the reductive amination of pyrimidine-2-carbaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium borohydride or hydrogen gas.
Industrial Production Methods: Industrial production of (Pyrimidin-2-ylamino)methanol often involves large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Pyrimidin-2-ylamino)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pyrimidine-2-carboxylic acid, pyrimidine-2-carbaldehyde.
Reduction: Pyrimidin-2-ylmethanol, pyrimidin-2-ylamine.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (Pyrimidin-2-ylamino)methanol is used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Anticancer Agents: Derivatives of this compound have shown promise as anticancer agents by inhibiting specific protein kinases involved in cell proliferation.
Industry:
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (Pyrimidin-2-ylamino)methanol exerts its effects often involves the inhibition of specific enzymes or proteins. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects in diseases like cancer .
Comparación Con Compuestos Similares
(Pyrimidin-2-yl)amine: Similar structure but lacks the methanol moiety.
(Pyrimidin-2-yl)methanol: Similar structure but lacks the amino group.
(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds have been studied for their quorum sensing inhibitory effects.
Uniqueness:
Dual Functional Groups: The presence of both an amino group and a methanol moiety in (Pyrimidin-2-ylamino)methanol provides unique reactivity and binding properties compared to its analogs.
Versatility: Its ability to participate in various chemical reactions and form complexes with metals makes it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C5H7N3O |
|---|---|
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
(pyrimidin-2-ylamino)methanol |
InChI |
InChI=1S/C5H7N3O/c9-4-8-5-6-2-1-3-7-5/h1-3,9H,4H2,(H,6,7,8) |
Clave InChI |
BXAJLEOBEHYFTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



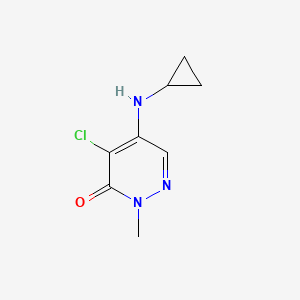
![rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15247243.png)
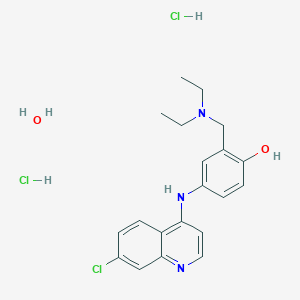
![1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine](/img/structure/B15247256.png)
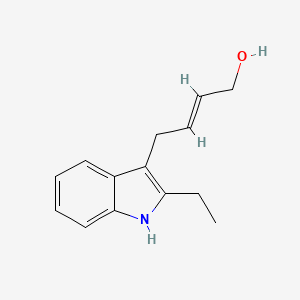
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B15247267.png)
![tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B15247273.png)


